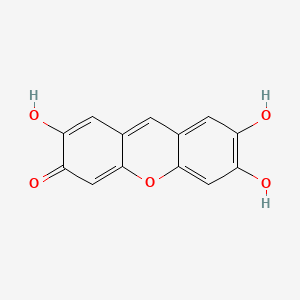![molecular formula C18H41NO6Si3 B579748 TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me CAS No. 18434-96-3](/img/structure/B579748.png)
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me is a complex chemical structure that includes multiple trimethylsilyl (TMS) groups attached to a glucosamine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me typically involves the protection of hydroxyl groups on the glucosamine molecule with trimethylsilyl groups. This can be achieved through the reaction of glucosamine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective protection of the desired hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography or recrystallization may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the TMS groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving glucosamine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to glucosamine metabolism.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me exerts its effects involves its interaction with specific molecular targets and pathways. The TMS groups can influence the compound’s reactivity and stability, while the glucosamine moiety can interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical processes, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
TMS-protected glucose derivatives: Similar in structure but with glucose instead of glucosamine.
TMS-protected galactosamine derivatives: Similar but with galactosamine instead of glucosamine.
Uniqueness
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: is unique due to the specific arrangement of TMS groups and the presence of the glucosamine moiety
Propiedades
Número CAS |
18434-96-3 |
|---|---|
Fórmula molecular |
C18H41NO6Si3 |
Peso molecular |
451.782 |
Nombre IUPAC |
N-[(2S,3R,4R,5R,6R)-2-methoxy-4,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C18H41NO6Si3/c1-13(20)19-15-17(25-28(9,10)11)16(24-27(6,7)8)14(23-18(15)21-2)12-22-26(3,4)5/h14-18H,12H2,1-11H3,(H,19,20)/t14-,15-,16-,17-,18+/m1/s1 |
Clave InChI |
LNVMFGHHLTUKSW-ZKXLYKBJSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
Methyl 2-(acetylamino)-3-O,4-O,6-O-tris(trimethylsilyl)-2-deoxy-α-D-glucopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/no-structure.png)




![2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE](/img/structure/B579680.png)



![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)

